CSRM617 hydrochloride

Description

BenchChem offers high-quality CSRM617 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CSRM617 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

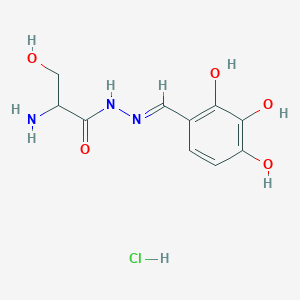

2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-3,6,14-17H,4,11H2,(H,13,18);1H/b12-3+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUPSOQAGSOATG-QXKVDVGOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1/C=N/NC(=O)C(CO)N)O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019550 |

Source

|

| Record name | 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1848237-08-0, 1353749-74-2 |

Source

|

| Record name | 2-Amino-3-hydroxy-N'-((E)-(2,3,4-trihydroxyphenyl)methylidene)propanehydrazide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-hydroxy-N'-[(E)-(2,3,4-trihydroxyphenyl)methylene]propanehydrazide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CSRM617 Hydrochloride: A Technical Guide to its Mechanism of Action as a Novel ONECUT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 hydrochloride is a first-in-class, selective small-molecule inhibitor of the transcription factor One Cut Homeobox 2 (ONECUT2 or OC2).[1][2] Emerging as a critical driver in lethal, castration-resistant prostate cancer (CRPC), ONECUT2 represents a promising therapeutic target.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of CSRM617 hydrochloride, detailing its molecular interactions, downstream cellular effects, and preclinical efficacy. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Core Mechanism of Action

CSRM617 hydrochloride exerts its therapeutic effect through the direct inhibition of the ONECUT2 transcription factor.[2][4] Unlike therapies that target the androgen receptor (AR) directly, CSRM617 operates on a key regulator of the AR signaling network.[4][5] The primary mechanism involves the following key steps:

-

Direct Binding to ONECUT2: CSRM617 hydrochloride selectively binds to the homeobox (HOX) domain of ONECUT2.[2][4] This interaction has been determined to have a dissociation constant (Kd) of 7.43 µM in Surface Plasmon Resonance (SPR) assays.[1]

-

Inhibition of Transcriptional Activity: By binding to the HOX domain, CSRM617 is believed to allosterically inhibit the DNA-binding activity of ONECUT2, thereby preventing it from regulating its target genes.[2]

-

Suppression of a Suppressor: In the context of prostate cancer, ONECUT2 acts as a suppressor of the AR transcriptional program.[2][4] By inhibiting ONECUT2, CSRM617 effectively removes this suppression, impacting the AR signaling axis.[4]

-

Induction of Apoptosis: A key downstream effect of ONECUT2 inhibition by CSRM617 is the induction of apoptosis, or programmed cell death, in prostate cancer cells.[1][6] This is evidenced by the increased expression of apoptotic markers such as cleaved Caspase-3 and cleaved PARP.[1][7]

Quantitative Data Summary

The preclinical efficacy of CSRM617 hydrochloride has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of CSRM617 Hydrochloride

| Parameter | Cell Line(s) | Concentration Range | Effect | Citation(s) |

| Binding Affinity (Kd) | - | 7.43 µM | Direct binding to ONECUT2-HOX domain | [1] |

| Cell Growth Inhibition | PC-3, 22RV1, LNCaP, C4-2 | 0.01-100 µM (48 hours) | Inhibition of cell growth | [1][6] |

| Apoptosis Induction | 22Rv1 | 10-20 µM (48 hours) | Concentration-dependent cell death | [1][6] |

| Apoptosis Induction | 22Rv1 | 20 µM (72 hours) | Increased cleaved Caspase-3 and PARP | [1] |

| Gene Expression (PEG10 mRNA) | 22Rv1 | Not specified | Time-dependent decrease (4-16 hours) |

Table 2: In Vivo Efficacy of CSRM617 Hydrochloride

| Animal Model | Xenograft | Treatment Regimen | Effect | Citation(s) |

| SCID Mice | 22Rv1 | 50 mg/kg; p.o.; daily for 20 days | Inhibition of tumor growth | [1] |

| SCID Mice | Luciferase-tagged 22Rv1 (intracardiac injection) | 50 mg/kg; p.o.; daily | Significant reduction in the onset and growth of diffuse metastases |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions and experimental procedures, the following diagrams have been generated.

Caption: Mechanism of action of CSRM617 hydrochloride.

Caption: In vitro experimental workflow for CSRM617.

Caption: In vivo experimental workflow for CSRM617.

Detailed Experimental Protocols

The following are generalized protocols based on the available literature for the investigation of CSRM617 hydrochloride.

In Vitro Cell-Based Assays

-

Cell Culture:

-

Prostate cancer cell lines such as 22Rv1, PC-3, LNCaP, and C4-2 are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Growth/Viability Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, cells are treated with a range of concentrations of CSRM617 hydrochloride (e.g., 0.01 µM to 100 µM) or a vehicle control (e.g., DMSO) for 48 hours.[7]

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

-

Apoptosis Assay (Western Blot):

-

22Rv1 cells are treated with CSRM617 hydrochloride (e.g., 10-20 µM) or vehicle for 48-72 hours.[1][6]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against cleaved Caspase-3 and cleaved PARP, followed by an appropriate HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

-

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

-

Prostate cancer cells are treated with CSRM617 hydrochloride for a specified time course (e.g., 4-16 hours).[4]

-

Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).[4]

-

cDNA is synthesized from the RNA using a reverse transcription kit.[4]

-

qRT-PCR is performed using primers for target genes (e.g., ONECUT2, AR, FOXA1, PEG10) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[4]

-

The relative expression of target genes is calculated using the ΔΔCt method.[4]

-

In Vivo Xenograft Studies

-

Animal Husbandry:

-

Male SCID (Severe Combined Immunodeficiency) mice are used.

-

Animals are housed in a pathogen-free environment with ad libitum access to food and water.

-

-

Tumor Implantation and Treatment:

-

For subcutaneous models, 22Rv1 cells are injected into the flanks of the mice.

-

For metastasis models, luciferase-tagged 22Rv1 cells are injected intracardially.[2]

-

Once tumors are palpable or after a set period for the metastasis model, mice are randomized into treatment and control groups.[2]

-

CSRM617 hydrochloride is administered, typically via oral gavage (p.o.), at a dose of 50 mg/kg daily.[1] The control group receives a vehicle.

-

-

Efficacy Evaluation:

-

For subcutaneous tumors, tumor volume is measured regularly with calipers.[2]

-

For metastasis models, disease progression is monitored using bioluminescence imaging.[2]

-

At the end of the study, tumors are excised, and tissues are collected for further analysis, such as biomarker assessment (e.g., PEG10 protein levels).

-

Mouse weight is monitored throughout the study to assess toxicity.

-

Conclusion

CSRM617 hydrochloride represents a promising therapeutic agent for advanced prostate cancer, particularly castration-resistant forms, through its novel mechanism of targeting the ONECUT2 transcription factor.[2][4] Its ability to induce apoptosis and inhibit tumor growth and metastasis in preclinical models underscores its potential.[1][2] The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals to further investigate and advance this compound towards clinical application. Future studies should focus on detailed pharmacokinetic and pharmacodynamic characterization, as well as the identification of predictive biomarkers for patient stratification.[3][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Role of CSRM617 Hydrochloride in Androgen Receptor Signaling

Abstract

The Androgen Receptor (AR) signaling pathway is a cornerstone of prostate cancer development and progression. Therapies targeting this axis form the standard of care, but resistance inevitably emerges, leading to metastatic castration-resistant prostate cancer (mCRPC). A key challenge in overcoming resistance is the activation of AR-independent survival pathways. This technical guide details the mechanism and preclinical efficacy of CSRM617 hydrochloride, a novel small-molecule inhibitor that indirectly modulates the AR signaling network. CSRM617 does not target the AR directly; instead, it inhibits the transcription factor ONECUT2 (OC2), a master regulator that suppresses the AR transcriptional program and promotes neuroendocrine differentiation in advanced prostate cancer. By inhibiting OC2, CSRM617 removes this layer of suppression, representing a novel therapeutic strategy for lethal, treatment-resistant prostate cancer. This document provides an overview of its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Introduction: The Androgen Receptor and the Emergence of ONECUT2

The Androgen Receptor (AR) is a ligand-activated transcription factor that is critical for the development and survival of both normal and cancerous prostate epithelial cells.[1] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA to regulate the transcription of genes involved in cell proliferation and survival.[1]

Standard therapies for advanced prostate cancer involve androgen deprivation therapy (ADT) to reduce ligand availability or AR signaling inhibitors (ARSIs) like enzalutamide to block the receptor directly.[1] However, tumors invariably develop resistance mechanisms, such as AR overexpression, mutations, or the expression of constitutively active AR splice variants (e.g., AR-V7).[1]

In a subset of aggressive, late-stage mCRPC, tumors can become AR-independent, often by activating alternative survival pathways or undergoing lineage plasticity to a neuroendocrine prostate cancer (NEPC) phenotype. The transcription factor ONECUT2 (OC2) has been identified as a master regulator and survival factor in these aggressive variants.[1][2] OC2 functions to suppress the canonical AR signaling program, thereby promoting an AR-independent state and driving the expression of genes associated with neuroendocrine features and metastasis.[3][4] CSRM617 hydrochloride was developed as a first-in-class small-molecule inhibitor that directly targets OC2, offering a novel strategy to combat these lethal prostate cancer subtypes.[2]

Mechanism of Action of CSRM617

CSRM617 is not an AR antagonist. Its therapeutic effect is derived from its specific inhibition of ONECUT2. The mechanism is multifaceted:

-

Direct Binding to ONECUT2: CSRM617 selectively binds to the homeobox (HOX) domain of the ONECUT2 protein.[4] This interaction allosterically inhibits the DNA-binding and transcriptional activity of OC2.

-

De-repression of the AR Signaling Axis: ONECUT2 directly suppresses the AR transcriptional program through at least two key mechanisms:

-

Repression of AR and FOXA1 Expression: OC2 binds to the promoter and intronic regions of the AR gene and the promoter of the pioneer factor FOXA1, repressing their expression. FOXA1 is critical for opening chromatin and enabling AR to bind to its target sites.[3]

-

Direct Antagonism at AR Target Genes: OC2 and AR share binding sites at the promoters of many AR-regulated genes. When present, OC2 can directly oppose the transcriptional activation by AR.[3]

-

-

Inhibition of Neuroendocrine and Metastatic Programs: OC2 is a direct upstream activator of genes associated with neuroendocrine differentiation, such as PEG10.[4][5]

By inhibiting OC2, CSRM617 removes these repressive signals. This leads to a complex downstream effect where the canonical AR program may be partially restored while the OC2-driven neuroendocrine and metastatic programs are suppressed. This ultimately induces apoptosis and inhibits tumor growth in OC2-expressing cancer cells.[2]

Quantitative Preclinical Data

CSRM617 has demonstrated significant anti-tumor activity in a variety of preclinical models of prostate cancer. Its efficacy is positively correlated with the expression level of ONECUT2 in cancer cells.[2]

Table 1: Binding Affinity and In Vitro Efficacy of CSRM617

| Parameter | Value | Method | Cell Lines / Target | Reference(s) |

| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | ONECUT2-HOX Domain | [6] |

| Cell Growth Inhibition | 0.01 - 100 µM | Cell Viability Assay (48 hrs) | PC-3, 22Rv1, LNCaP, C4-2 | [6] |

| Apoptosis Induction | 10 - 20 µM | Western Blot (48-72 hrs) | 22Rv1 | [6] |

Table 2: In Vivo Efficacy of CSRM617

| Model Type | Dosage Regimen | Outcome | Reference(s) |

| 22Rv1 Subcutaneous Xenograft (SCID Mice) | 50 mg/kg, p.o. daily | Significant inhibition of tumor growth | [6] |

| 22Rv1 Intracardiac Injection (Metastasis Model) | 50 mg/kg, p.o. daily | Significant reduction in the onset and growth of metastases | [6] |

Table 3: Effect of CSRM617 on Key Gene Expression

| Gene Target | Effect of CSRM617 Treatment | Significance in AR Signaling | Reference(s) |

| ONECUT2 | Functional Inhibition | The direct target of the compound. | [4] |

| AR | De-repression of expression | OC2 suppresses AR; CSRM617 removes this suppression. | [3] |

| FOXA1 | De-repression of expression | OC2 suppresses FOXA1; CSRM617 removes this suppression. | [3] |

| PEG10 | Downregulation | A key downstream target of OC2 associated with NE differentiation. | [2][5] |

| KLK3 (PSA) | Downregulation | A canonical AR target gene suppressed by OC2 activity. | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the preclinical evaluation of CSRM617.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CSRM617 on prostate cancer cell lines.

Methodology:

-

Cell Culture: Prostate cancer cell lines (e.g., 22Rv1, LNCaP, PC-3, C4-2) are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[2]

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000–10,000 cells per well and allowed to adhere for 24 hours.[2]

-

Treatment: A stock solution of CSRM617 in DMSO is serially diluted in culture medium. The medium in the plates is replaced with fresh medium containing CSRM617 at final concentrations ranging from 0.01 to 100 µM. A vehicle control (e.g., 0.1% DMSO) is included.[7]

-

Incubation: Plates are incubated for 48 hours.

-

Quantification: Cell viability is assessed using a commercial reagent such as MTT or CCK-8. For CCK-8, the reagent is added to each well and incubated for 1-4 hours. Absorbance is measured at 450 nm with a microplate reader.[7]

-

Analysis: Absorbance values are normalized to the vehicle control wells to calculate percentage viability. The IC50 value is determined by fitting the data to a non-linear dose-response curve using graphing software.

Western Blot for Apoptosis Markers

Objective: To qualitatively assess the induction of apoptosis by detecting the cleavage of Caspase-3 and PARP.

Methodology:

-

Cell Treatment: 22Rv1 cells are seeded in 6-well plates and treated with CSRM617 (e.g., 20 µM) or a vehicle control for 48-72 hours.[1]

-

Lysis: Cells are washed twice with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail. Lysates are incubated on ice for 30 minutes and then clarified by centrifugation.[1]

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are loaded and separated on a 10-12% SDS-PAGE gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking & Probing: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20). The membrane is then incubated overnight at 4°C with primary antibodies. Recommended starting dilutions are 1:1000 for Rabbit anti-cleaved Caspase-3 (Asp175) and Rabbit anti-cleaved PARP (Asp214). A loading control, such as Mouse anti-β-actin (1:5000), is probed on the same membrane.[1]

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG, 1:2000-1:5000 dilution) for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[1]

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of CSRM617 in a mouse model.

Methodology:

-

Cell Implantation: For subcutaneous models, 1-2 million 22Rv1 cells are injected into the flanks of immunocompromised mice (e.g., SCID mice). For metastasis models, luciferase-tagged 22Rv1 cells are injected intracardially.[7]

-

Tumor Growth: Tumors are allowed to grow until they are palpable (e.g., 50-100 mm³).

-

Randomization & Treatment: Mice are randomized into a vehicle control group and a treatment group. The treatment group receives CSRM617 at 50 mg/kg daily via oral gavage.[7]

-

Monitoring: Tumor volume (calculated as (length × width²)/2) and mouse body weight are measured 2-3 times per week. For metastasis models, tumor burden is monitored weekly using bioluminescence imaging.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration (e.g., 20-30 days). Tumors are then excised and weighed.

Surface Plasmon Resonance (SPR)

Objective: To determine the direct binding affinity of CSRM617 to its target, ONECUT2.

Methodology:

-

Instrumentation: A Biacore instrument (e.g., T200) is used.

-

Chip Preparation: Recombinant ONECUT2-HOX domain protein is immobilized onto a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared without the protein to control for non-specific binding.[5]

-

Binding Analysis: A series of CSRM617 concentrations are prepared in a suitable running buffer. Each concentration is injected at a constant flow rate over the reference and active flow cells.[5]

-

Data Acquisition: The association (kon) and dissociation (koff) of CSRM617 are monitored in real-time as a change in resonance units (RU).

-

Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kon and koff rate constants. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.[2]

Conclusion and Future Directions

CSRM617 hydrochloride represents a novel and promising therapeutic strategy for advanced prostate cancer, particularly for aggressive, castration-resistant variants that have become independent of canonical Androgen Receptor signaling. By targeting the master regulator ONECUT2, CSRM617 indirectly modulates the AR axis, suppresses neuroendocrine differentiation, and inhibits metastasis in preclinical models. The quantitative data demonstrate potent anti-cancer effects at clinically relevant concentrations. The detailed protocols provided herein offer a framework for researchers to further investigate the compound's mechanism and potential. Future research should focus on identifying predictive biomarkers for patient stratification, exploring synergistic combinations with existing ARSIs or other targeted therapies, and advancing CSRM617 into clinical trials to validate its efficacy in patients with lethal prostate cancer.

References

CSRM617 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Novel ONECUT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 hydrochloride is a first-in-class, selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a pivotal regulator of androgen receptor (AR) networks implicated in the progression of lethal, castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CSRM617 hydrochloride. Identified through a rational drug discovery approach combining in silico modeling and high-throughput screening, CSRM617 directly binds to the OC2 homeobox (HOX) domain. Preclinical studies have demonstrated its ability to induce apoptosis in prostate cancer cell lines and inhibit tumor growth and metastasis in murine models. This document details the experimental methodologies for key in vitro and in vivo studies and presents the quantitative data in structured tables to facilitate further research and development.

Discovery and Synthesis

The discovery of CSRM617 was the result of a rational drug discovery strategy aimed at identifying a small-molecule inhibitor of the ONECUT2 transcription factor.[1] This approach involved the following key stages:

-

In Silico Modeling : A three-dimensional model of the ONECUT2 homeobox (HOX) domain was constructed to identify potential small-molecule binding pockets.[2]

-

High-Throughput Screening : A chemical library containing approximately 500,000 small molecules was screened for compounds predicted to bind to the identified pocket within the OC2-HOX domain.[1]

-

Hit Identification and Optimization : CSRM617 emerged as a promising hit from the screening process and was selected for further biological evaluation and optimization.[1]

The hydrochloride salt form of CSRM617 is often used in research due to its enhanced water solubility and stability, which facilitates its use in biological assays.[3]

While the discovery process has been outlined, a detailed, publicly available, step-by-step chemical synthesis protocol for CSRM617 hydrochloride has not been disclosed in the reviewed scientific literature or patent filings. Commercial vendors offer custom synthesis of the compound.[4]

Mechanism of Action

CSRM617 exerts its anti-cancer effects by directly inhibiting the transcriptional activity of ONECUT2.[1] OC2 is a critical transcription factor that plays a significant role in the progression of prostate cancer, particularly in the development of castration-resistant and neuroendocrine phenotypes.[5]

The proposed signaling pathway is as follows:

-

Direct Binding : CSRM617 directly binds to the homeobox (HOX) domain of ONECUT2.[1] Surface Plasmon Resonance (SPR) assays have determined the dissociation constant (Kd) for this interaction.

-

Inhibition of Transcriptional Activity : This binding is believed to allosterically inhibit the ability of ONECUT2 to bind to DNA, thereby suppressing its transcriptional regulatory functions.

-

Downregulation of Target Genes : By inhibiting OC2, CSRM617 leads to the downregulation of OC2 target genes, such as PEG10, which is a master regulator of neuroendocrine differentiation.[2][5]

-

Suppression of Androgen Receptor (AR) Axis : ONECUT2 is known to suppress the AR signaling pathway, in part by repressing the expression of the androgen receptor and its co-factor FOXA1.[1] Inhibition of OC2 by CSRM617 can therefore lead to a complex interplay with AR signaling.

-

Induction of Apoptosis : The inhibition of the OC2-driven survival pathway ultimately leads to the induction of programmed cell death (apoptosis) in prostate cancer cells, evidenced by the increased expression of cleaved caspase-3 and cleaved PARP.[6]

Quantitative Data

The preclinical efficacy of CSRM617 hydrochloride has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of CSRM617 Hydrochloride

| Parameter | Value | Cell Lines / Model | Reference |

| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) assay with OC2-HOX domain | [1] |

| In Vitro IC50 | 5-15 µM | Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2) | [7] |

| Inhibition of Cell Growth | 20 nM - 20 µM (48 hours) | Panel of prostate cancer cell lines | [2] |

| Induction of Apoptosis | 10-20 µM (48-72 hours) | 22Rv1 cells | [2][6] |

Table 2: In Vivo Efficacy of CSRM617 Hydrochloride

| Parameter | Value | Animal Model | Reference |

| In Vivo Dosage | 50 mg/kg daily (intraperitoneal) | SCID mice with 22Rv1 xenografts | [6] |

| Tumor Growth Inhibition | Significant reduction in tumor volume and weight | Nude mice with 22Rv1 subcutaneous xenografts | [2] |

| Metastasis Inhibition | Significant reduction in the onset and growth of diffuse metastases | SCID mice with intracardially injected luciferase-tagged 22Rv1 cells | [2] |

| Biomarker Modulation | Significant downregulation of PEG10 expression in tumors | Mouse models | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of CSRM617 hydrochloride on the viability and proliferation of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

CSRM617 hydrochloride stock solution (10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of CSRM617 hydrochloride in complete culture medium. It is recommended to test a range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest CSRM617 hydrochloride concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CSRM617 hydrochloride or vehicle control.

-

Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Objective: To quantify the induction of apoptosis by CSRM617 hydrochloride.

Materials:

-

Prostate cancer cells (e.g., 22Rv1)

-

CSRM617 hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of CSRM617 hydrochloride (e.g., 10 µM and 20 µM for 22Rv1) and a vehicle control for 48 or 72 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis for Cleaved Caspase-3 and PARP

Objective: To detect the protein markers of apoptosis induced by CSRM617 hydrochloride.

Materials:

-

Prostate cancer cells (e.g., 22Rv1)

-

CSRM617 hydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction: Treat cells with CSRM617 hydrochloride for the desired time. Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CSRM617 hydrochloride in a preclinical mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

22Rv1 human prostate cancer cells

-

CSRM617 hydrochloride

-

Vehicle control (e.g., 2.5% DMSO in PBS)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject 22Rv1 cells into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer CSRM617 hydrochloride (e.g., 50 mg/kg) or vehicle control daily via intraperitoneal injection.[6]

-

Monitoring: Measure tumor volume regularly (e.g., twice a week) and monitor the body weight of the mice.

-

Endpoint: Continue the treatment for a predetermined period (e.g., 20 days) or until the tumors in the control group reach the endpoint size.

-

Tissue Analysis: At the end of the study, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., Western blot, IHC).

Conclusion

CSRM617 hydrochloride represents a promising novel therapeutic agent for advanced prostate cancer, particularly for castration-resistant and neuroendocrine subtypes. Its unique mechanism of action, targeting the master regulator ONECUT2, offers a new strategy to overcome resistance to current therapies. The preclinical data strongly support its continued development. Future research should focus on elucidating the detailed chemical synthesis, optimizing its pharmacokinetic and pharmacodynamic properties, and identifying predictive biomarkers for patient selection to facilitate its translation into clinical trials.

References

- 1. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcf.org [pcf.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

CSRM617 Hydrochloride: A Novel ONECUT2 Inhibitor for Prostate Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data on CSRM617 hydrochloride, a novel small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a key driver of lethal, metastatic castration-resistant prostate cancer (mCRPC). This document details the mechanism of action, summarizes the quantitative effects on prostate cancer cell lines, provides in-depth experimental protocols for key assays, and visualizes the critical signaling pathways and experimental workflows. CSRM617 has demonstrated significant potential by inhibiting cell proliferation, inducing apoptosis in various prostate cancer cell lines, and reducing tumor growth and metastasis in vivo.[1][2]

Introduction: Targeting ONECUT2 in Advanced Prostate Cancer

Metastatic castration-resistant prostate cancer (mCRPC) poses a significant clinical challenge, often developing resistance to conventional androgen deprivation therapies.[3] The transcription factor ONECUT2 (OC2) has emerged as a critical master regulator of androgen receptor (AR) networks and a survival factor in mCRPC models.[1][3] Elevated OC2 expression is associated with a more aggressive, neuroendocrine phenotype of prostate cancer.[2][4] CSRM617 hydrochloride was identified as a first-in-class inhibitor of OC2, offering a novel therapeutic strategy by directly targeting this key driver of malignancy.[1][3]

Mechanism of Action

CSRM617 hydrochloride is a selective inhibitor that directly binds to the HOX domain of ONECUT2.[1][5] This interaction allosterically inhibits the DNA-binding activity of OC2, thereby disrupting its transcriptional regulation of genes involved in cell survival and proliferation.[5] A key downstream effect of OC2 inhibition by CSRM617 is the suppression of the AR transcriptional program.[1] Furthermore, CSRM617 treatment leads to the induction of apoptosis, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[1][5]

Data Presentation: In Vitro and In Vivo Efficacy

The anti-cancer effects of CSRM617 hydrochloride have been evaluated in a panel of human prostate cancer cell lines, including androgen-sensitive (LNCaP), castration-resistant (22Rv1, C4-2), and androgen-independent (PC-3) models.[1][6]

Table 1: In Vitro Activity of CSRM617 Hydrochloride in Prostate Cancer Cell Lines

| Cell Line | Type | Concentration Range (48 hours) for Growth Inhibition | IC50 (µM) | Apoptosis Induction |

| LNCaP | Androgen-Sensitive | 0.01 - 100 µM[1] | Not explicitly reported; empirical determination recommended.[1] | Yes[1] |

| C4-2 | Castration-Resistant | Not explicitly stated, but growth inhibited.[6] | Not explicitly reported. | Yes[1] |

| 22Rv1 | Castration-Resistant | 20 nM - 20 µM[1] | Not explicitly reported, but growth inhibited.[1] | Yes (Cleaved Caspase-3, PARP)[1][5] |

| PC-3 | Androgen-Independent | 0.01 - 100 µM[1] | Not explicitly reported; empirical determination recommended.[1] | Yes[1] |

Note: The efficacy of CSRM617 is correlated with the endogenous expression level of ONECUT2, with cell lines expressing higher levels of OC2 being more responsive to the inhibitor.[1]

Table 2: In Vivo Efficacy of CSRM617 Hydrochloride in a 22Rv1 Xenograft Model

| Parameter | Value | Reference |

| Compound | CSRM617 | [7] |

| Mouse Model | Nude mice with subcutaneous 22Rv1 xenografts | [7] |

| Dosage | 50 mg/kg | [7] |

| Administration Route | Intraperitoneal (IP) injection | [7] |

| Vehicle | 2.5% DMSO in PBS | [7] |

| Treatment Frequency | Daily | [7] |

| Outcome | Significant inhibition of tumor growth and reduction in metastases. | [7] |

Signaling Pathways and Experimental Workflows

ONECUT2 Signaling Pathway in Prostate Cancer

ONECUT2 plays a central role in the progression of prostate cancer by suppressing the androgen receptor axis and promoting neuroendocrine differentiation. CSRM617 intervenes by directly inhibiting ONECUT2.

Experimental Workflow: Cell Viability Assay

A standard workflow to assess the effect of CSRM617 on the proliferation of prostate cancer cell lines.

Experimental Workflow: Western Blot for Apoptosis Markers

This workflow details the detection of key apoptosis markers, cleaved Caspase-3 and PARP, following CSRM617 treatment.

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CSRM617 hydrochloride in prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (LNCaP, C4-2, 22Rv1, PC-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

CSRM617 hydrochloride

-

Vehicle control (e.g., DMSO)

-

Cell viability reagent (e.g., CCK-8 or MTS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

-

Prepare serial dilutions of CSRM617 hydrochloride in complete culture medium to achieve final concentrations ranging from 0.01 to 100 µM.[1]

-

Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plates for 48 hours.[6]

-

Add 10 µL of cell viability reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the expression of cleaved Caspase-3 and cleaved PARP in prostate cancer cells following treatment with CSRM617 hydrochloride.

Materials:

-

22Rv1 cells

-

6-well plates

-

CSRM617 hydrochloride

-

Vehicle control (e.g., DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed 22Rv1 cells in 6-well plates and allow them to attach overnight.[1]

-

Treat the cells with CSRM617 hydrochloride (e.g., 10-20 µM) or vehicle for 48-72 hours.[1]

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.[5]

-

Determine the protein concentration of the lysates using a BCA assay.[5]

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[1]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with primary antibodies overnight at 4°C.[1]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of CSRM617 hydrochloride in a subcutaneous 22Rv1 xenograft mouse model.

Materials and Animals:

-

Male immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old[7]

-

22Rv1 human prostate cancer cells[7]

-

Matrigel[8]

-

Sterile PBS[7]

-

CSRM617 hydrochloride

-

Vehicle (2.5% DMSO in PBS)[7]

-

Calipers for tumor measurement[8]

Procedure:

-

Harvest 22Rv1 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[7]

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[7]

-

Monitor the mice for tumor growth. Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[8]

-

Administer CSRM617 (50 mg/kg) or vehicle control daily via intraperitoneal injection.[7]

-

Measure tumor volume twice weekly using calipers with the formula: Volume = (Length x Width²) / 2.[8]

-

Monitor the body weight of the mice to assess for toxicity.[8]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.[8]

Conclusion and Future Directions

CSRM617 hydrochloride represents a promising therapeutic agent for the treatment of advanced prostate cancer, particularly mCRPC. Its novel mechanism of targeting the master regulator ONECUT2 provides a new avenue to overcome resistance to current therapies. The preclinical data strongly support its continued development. Future research should focus on the precise determination of IC50 values across a broader range of prostate cancer cell lines, identification of predictive biomarkers for patient selection, and ultimately, the translation of this promising compound into clinical trials.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pcf.org [pcf.org]

- 4. ONECUT2: a validated drug target and lineage plasticity driver in prostate cancer and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - Kaochar - Translational Cancer Research [tcr.amegroups.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Preclinical Development of CSRM617 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 hydrochloride is a novel, selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2). OC2 has been identified as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC), acting as a survival factor and promoting a shift towards an AR-independent state. By directly targeting the ONECUT2-HOX domain, CSRM617 presents a promising therapeutic strategy for this aggressive and lethal form of prostate cancer. This technical guide provides a comprehensive overview of the preclinical data and methodologies used in the development of CSRM617 hydrochloride.

Mechanism of Action

CSRM617 hydrochloride exerts its anti-cancer effects by directly binding to the HOX domain of the ONECUT2 transcription factor with a dissociation constant (Kd) of 7.43 µM, as determined by Surface Plasmon Resonance (SPR) assays. This binding inhibits the transcriptional activity of ONECUT2. In the context of prostate cancer, ONECUT2 suppresses the AR transcriptional program, in part by repressing the expression of the Androgen Receptor (AR) and its pioneer factor FOXA1. Furthermore, ONECUT2 promotes a neuroendocrine phenotype by upregulating genes such as Paternally Expressed Gene 10 (PEG10). By inhibiting ONECUT2, CSRM617 reverses these effects, leading to the suppression of tumor growth and the induction of apoptosis, as evidenced by the increased cleavage of Caspase-3 and PARP.

Data Presentation

In Vitro Efficacy

The in vitro activity of CSRM617 has been evaluated in various prostate cancer cell lines. The compound inhibits cell growth and induces apoptosis in a dose- and time-dependent manner.

Table 1: In Vitro Activity of CSRM617 Hydrochloride in Prostate Cancer Cell Lines

| Cell Line | Treatment Condition | Effect | Reference |

| PC-3, 22RV1, LNCaP, C4-2 | 0.01-100 µM; 48 hours | Inhibition of cell growth | |

| 22RV1 | 10-20 µM; 48 hours | Induction of apoptosis | |

| 22RV1 | 20 µM; 72 hours | Increased cleaved Caspase-3 and PARP |

In Vivo Efficacy

The anti-tumor and anti-metastatic potential of CSRM617 has been demonstrated in preclinical mouse models using the 22Rv1 human prostate cancer xenograft.

Table 2: In Vivo Efficacy of CSRM617 in 22Rv1 Xenograft Models

| Mouse Model | Treatment Regimen | Duration | Key Outcomes | Reference |

| SCID mice with 22Rv1 xenograft | 50 mg/kg; p.o.; daily | 20 days | Inhibition of tumor growth | |

| SCID mice with luciferase-tagged 22Rv1 cells (metastasis model) | 50 mg/kg; p.o.; daily | Not specified | Significant reduction in the onset and growth of diffuse metastases |

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay

Objective: To determine the binding affinity of CSRM617 to the ONECUT2-HOX domain.

Methodology:

-

Protein Immobilization: Recombinant ONECUT2-HOX protein is immobilized on a sensor chip (e.g., CM5 sensor chip) using standard amine coupling chemistry.

-

Binding Analysis: A series of concentrations of CSRM617 are injected over the sensor chip surface. The association and dissociation of the compound are monitored in real-time by detecting changes in the SPR signal.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of CSRM617 on the proliferation of prostate cancer cells.

Methodology:

-

Cell Seeding: Prostate cancer cells (e.g., PC-3, 22RV1, LNCaP, C4-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of CSRM617 hydrochloride (e.g., 0.01 to 100 µM) or vehicle control (DMSO) for 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot for Apoptosis Markers

Objective: To detect the induction of apoptosis by analyzing the cleavage of Caspase-3 and PARP.

Methodology:

-

Cell Treatment and Lysis: 22Rv1 cells are treated with CSRM617 (e.g., 20 µM) for 72 hours. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of CSRM617 in a preclinical mouse model.

Methodology:

-

Cell Implantation: 5 x 10⁶ viable 22Rv1 human prostate carcinoma cells, mixed with Matrigel, are subcutaneously injected into the right flank of male SCID mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a mean volume of 100-150 mm³. Mice are then randomized into treatment and vehicle control groups.

-

Drug Administration: CSRM617 is administered daily via oral gavage (p.o.) at a dose of 50 mg/kg. The vehicle control group receives the formulation vehicle.

-

Monitoring: Tumor volumes and body weights are measured twice weekly.

-

Endpoint: The study is continued for a defined period (e.g., 20 days) or until tumors in the control group reach a predetermined size. At the end of the study, tumors are excised and weighed.

Mandatory Visualizations

Technical Guide: Probing the Binding Affinity of CSRM617 Hydrochloride to the ONECUT2-HOX Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity between the small molecule inhibitor, CSRM617 hydrochloride, and the HOX domain of the ONECUT2 (OC2) transcription factor. ONECUT2 is a critical regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC), making it a promising therapeutic target.[1][2] CSRM617 hydrochloride has been identified as a selective inhibitor that directly binds to the ONECUT2-HOX domain.[1][3][4] This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and visualizes the pertinent signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of CSRM617 hydrochloride to the ONECUT2-HOX domain has been quantitatively determined using Surface Plasmon Resonance (SPR). The key parameter, the equilibrium dissociation constant (Kd), quantifies the strength of the binding interaction. A lower Kd value indicates a higher binding affinity.

| Compound | Target Domain | Assay Type | Dissociation Constant (Kd) | Reference |

| CSRM617 hydrochloride | ONECUT2 (OC2)-HOX domain | Surface Plasmon Resonance (SPR) | 7.43 µM | [1][3][4] |

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

The following is a representative, detailed protocol for determining the binding affinity of a small molecule inhibitor, such as CSRM617 hydrochloride, to a protein domain like the ONECUT2-HOX domain, based on established SPR methodologies.

Objective: To determine the equilibrium dissociation constant (Kd) for the binding of CSRM617 hydrochloride to the ONECUT2-HOX domain.

Materials:

-

SPR Instrument: Biacore T200 or similar.

-

Sensor Chip: CM5 sensor chip.

-

Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

-

Protein: Recombinant human ONECUT2-HOX domain protein.

-

Ligand: CSRM617 hydrochloride.

-

Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Regeneration Solution: Glycine-HCl pH 2.5 or other suitable solution determined by scouting.

Methodology:

-

Sensor Chip Preparation and Protein Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the recombinant ONECUT2-HOX domain protein (e.g., at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 RU). The optimal pH for immobilization should be determined empirically.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell is prepared similarly but without the protein to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a dilution series of CSRM617 hydrochloride in running buffer (e.g., ranging from 0.1 µM to 100 µM). A solvent correction may be necessary if DMSO is used to dissolve the compound.

-

Inject the different concentrations of CSRM617 hydrochloride over both the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). Each injection cycle consists of:

-

Association Phase: Analyte is injected for a set time (e.g., 60-180 seconds) to monitor binding.

-

Dissociation Phase: Running buffer is flowed over the chip to monitor the dissociation of the bound analyte (e.g., for 120-300 seconds).

-

-

A buffer-only injection is included as a blank for double referencing.

-

-

Surface Regeneration:

-

After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove any remaining bound analyte. The conditions for regeneration (e.g., concentration, contact time) should be optimized to ensure complete removal of the analyte without damaging the immobilized protein.

-

-

Data Analysis:

-

The raw sensorgram data is processed by subtracting the reference flow cell data and the buffer blank injection data.

-

The equilibrium binding responses are determined by plotting the response at steady state against the concentration of CSRM617 hydrochloride.

-

The equilibrium dissociation constant (Kd) is calculated by fitting the data to a 1:1 steady-state affinity model.

-

Signaling Pathways and Experimental Workflows

3.1. ONECUT2 Signaling Pathway and Mechanism of CSRM617 Action

ONECUT2 is a transcription factor that plays a crucial role in the progression of prostate cancer, particularly in the development of castration-resistant and neuroendocrine phenotypes.[5][6][7] It acts as a suppressor of the androgen receptor (AR) transcriptional program by directly repressing the expression of AR and its pioneer factor, FOXA1.[3][5] CSRM617 hydrochloride inhibits ONECUT2, thereby relieving this suppression and impacting downstream oncogenic pathways.

Caption: Mechanism of CSRM617 action on the ONECUT2 signaling pathway.

3.2. Experimental Workflow for SPR-based Binding Affinity Analysis

The workflow for determining the binding affinity of CSRM617 hydrochloride to the ONECUT2-HOX domain using SPR involves a series of sequential steps from preparation to data analysis.

Caption: Experimental workflow for SPR analysis of binding affinity.

References

- 1. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pcf.org [pcf.org]

- 6. oaepublish.com [oaepublish.com]

- 7. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Targets of CSRM617 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSRM617 hydrochloride is a first-in-class, selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3] Emerging as a critical driver in lethal, metastatic castration-resistant prostate cancer (mCRPC), OC2 functions as a master regulator of androgen receptor (AR) signaling networks.[4][5][6] CSRM617 binds directly to the OC2 homeobox (HOX) domain, inhibiting its transcriptional activity.[2][3] This action leads to a cascade of downstream effects, including the de-repression of the AR signaling axis, induction of apoptosis, and suppression of tumor growth and metastasis.[2][5][7] This technical guide provides a comprehensive overview of the mechanism of action of CSRM617, its downstream targets, quantitative preclinical data, and detailed experimental protocols for its investigation.

Mechanism of Action

CSRM617's primary mechanism is the direct inhibition of the ONECUT2 (OC2) transcription factor.[2] In advanced prostate cancer, OC2 acts as a suppressor of the androgen receptor (AR) transcriptional program by directly repressing the expression of AR and its crucial pioneer factor, FOXA1.[2][4] By binding to the OC2-HOX domain, CSRM617 alleviates this suppression.[2][4] This leads to the reactivation of AR-dependent pathways and simultaneously inhibits OC2-driven genes, such as PEG10, which are associated with a neuroendocrine phenotype and increased tumor aggression.[2][5] The ultimate downstream consequences of OC2 inhibition by CSRM617 are the induction of apoptosis and a significant reduction in cancer cell proliferation and metastasis.[1][5]

Signaling Pathway of CSRM617 Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

CSRM617 Hydrochloride: A Technical Guide for Research in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CSRM617 hydrochloride, a first-in-class small molecule inhibitor of the transcription factor ONECUT2 (OC2), a key driver in metastatic castration-resistant prostate cancer (mCRPC). This document outlines the mechanism of action, summarizes preclinical data, and provides detailed experimental protocols to facilitate further research into this promising therapeutic target.

Introduction: Targeting ONECUT2 in mCRPC

Metastatic castration-resistant prostate cancer represents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy. A subset of these aggressive tumors becomes dependent on alternative signaling pathways for survival and proliferation, often involving lineage plasticity and neuroendocrine differentiation.[1][2] The transcription factor ONECUT2 (also known as HNF6β) has emerged as a master regulator of these resistance mechanisms.[3][4]

Elevated OC2 expression is observed in a significant portion of prostate adenocarcinomas and neuroendocrine tumors.[1] OC2 acts as a survival factor in mCRPC models by suppressing the androgen receptor (AR) transcriptional program and promoting a neural gene expression profile.[1][4] By directly targeting OC2, CSRM617 hydrochloride presents a novel therapeutic strategy to overcome resistance to conventional AR-targeted therapies.[5]

Mechanism of Action of CSRM617 Hydrochloride

CSRM617 is a selective inhibitor that directly binds to the HOX domain of ONECUT2.[1][3] This interaction allosterically inhibits the DNA-binding activity of OC2, thereby modulating the expression of its downstream target genes.[5] The primary mechanisms through which CSRM617 exerts its anti-tumor effects in mCRPC are:

-

Restoration of Androgen Receptor Signaling: ONECUT2 directly represses the transcription of the androgen receptor (AR) and its co-factor FOXA1.[4][5] By inhibiting OC2, CSRM617 can lead to the re-expression of AR and its target genes, potentially re-sensitizing cancer cells to AR-targeted therapies.[1]

-

Inhibition of Neuroendocrine Differentiation: ONECUT2 is a key driver of neuroendocrine differentiation, a common mechanism of resistance in mCRPC.[1] It upregulates genes such as PEG10, a master regulator of the neuroendocrine phenotype.[1][3] CSRM617 blocks this transdifferentiation pathway by inhibiting OC2 activity.[1]

Signaling Pathways

Preclinical Data

In Vitro Efficacy

CSRM617 has demonstrated significant anti-proliferative and pro-apoptotic activity in various prostate cancer cell lines. The efficacy of CSRM617 is correlated with the endogenous expression level of ONECUT2.[3]

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [3][6] |

| Cell Line | Treatment | Observed Effect | Reference |

| 22Rv1 | 20 µM CSRM617 for 72 hours | Increased cleaved Caspase-3 and PARP expression, indicating apoptosis. | [3][6] |

| 22Rv1 | 4-16 hours with CSRM617 | Time-dependent decrease in PEG10 mRNA expression. | [3] |

| Multiple PCa cells | 0.01-100 µM CSRM617 for 48 hours | Inhibition of cell growth in PC-3, 22Rv1, LNCaP, and C4-2 cells. | [6][7] |

| 22Rv1 | 10-20 µM CSRM617 for 48 hours | Concentration-dependent induction of apoptosis. | [6][7] |

In Vivo Efficacy

Preclinical studies in mouse models of mCRPC have shown that CSRM617 is well-tolerated and effectively inhibits tumor growth and metastasis.[3]

| Animal Model | Cell Line Xenograft | Treatment Regimen | Outcome | Reference |

| Nude Mice | 22Rv1 (subcutaneous) | 50 mg/kg CSRM617 daily | Significant reduction in tumor volume and weight with no effect on mouse weight. | [3] |

| SCID Mice | 22Rv1 (luciferase-tagged, intracardiac) | 50 mg/kg CSRM617 daily, starting 2 days post-injection | Significant reduction in the onset and growth of diffuse metastases. | [3] |

| SCID Mice | 22Rv1 xenograft | 50 mg/kg CSRM617 p.o. daily for 20 days | Inhibition of tumor growth and significant reduction in metastases. | [6] |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CSRM617 in prostate cancer cell lines.[8]

Materials:

-

Prostate cancer cell lines (e.g., 22Rv1, LNCaP, PC-3)

-

Complete growth medium

-

CSRM617 hydrochloride

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of CSRM617 in complete growth medium. A typical concentration range is 0.01 to 100 µM.[6][8] Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of CSRM617 or vehicle control (DMSO).[8][9]

-

Incubation: Incubate the plate for 48-72 hours at 37°C.[8]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

Western Blot Analysis

Objective: To assess the effect of CSRM617 on the protein expression levels of ONECUT2 and its downstream targets (e.g., PEG10, cleaved Caspase-3, PARP).[10][11]

Materials:

-

Prostate cancer cells

-

CSRM617 hydrochloride

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ONECUT2, anti-PEG10, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with the desired concentrations of CSRM617 for the specified time. Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.[8][11]

-

SDS-PAGE and Transfer: Load equal amounts of protein (30-50 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[8][11]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[10][11]

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[10][11]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CSRM617 in a mouse xenograft model of prostate cancer.[3][4]

Materials:

-

22Rv1 prostate cancer cells

-

Nude or SCID mice

-

Matrigel

-

CSRM617 hydrochloride

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]

-

Calipers for tumor measurement

-

For metastasis studies: Luciferase-tagged cells and bioluminescence imaging system[3][5]

Procedure:

-

Cell Implantation: Subcutaneously inject 22Rv1 cells mixed with Matrigel into the flanks of mice. For metastasis studies, inject luciferase-tagged cells intracardially.[3][4]

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 200mm³), randomly divide the mice into treatment and vehicle control groups.[4][5]

-

Treatment Administration: Administer CSRM617 (e.g., 50 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection.[3][6]

-

Monitoring: Measure tumor volume and mouse weight regularly (e.g., twice a week). For metastasis studies, perform bioluminescence imaging weekly.[4][5]

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as weight measurement and immunohistochemistry for biomarkers like PEG10.[3]

Conclusion and Future Directions

CSRM617 hydrochloride is a promising preclinical candidate for the treatment of metastatic castration-resistant prostate cancer. Its novel mechanism of action, targeting the master regulator ONECUT2, offers a new therapeutic avenue for patients who have developed resistance to androgen receptor-targeted therapies.[2][5] The preclinical data strongly support its continued development.[5] Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, identifying predictive biomarkers for patient selection, and ultimately advancing this compound into clinical trials.[2][12]

References

- 1. benchchem.com [benchchem.com]

- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. uclahealth.org [uclahealth.org]

Methodological & Application

Application Notes and Protocols for CSRM617 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSRM617 hydrochloride is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3][4][5] OC2 has been identified as a master regulator of androgen receptor (AR) networks, particularly in the context of castration-resistant prostate cancer (CRPC), where it acts as a survival factor.[1][6] CSRM617 directly binds to the HOX domain of OC2 with a dissociation constant (Kd) of 7.43 µM, inhibiting its transcriptional activity.[2][3][5][7] This inhibition leads to the suppression of prostate cancer cell growth and the induction of apoptosis, making CSRM617 a compound of significant interest for preclinical research and therapeutic development.[2][4][8] The hydrochloride salt form enhances water solubility and stability, facilitating its use in in vitro assays.[2][9]

Mechanism of Action

CSRM617's primary mechanism of action is the inhibition of ONECUT2, which in turn modulates the androgen receptor signaling pathway.[1][6] OC2 typically suppresses the AR transcriptional program.[1][10] By inhibiting OC2, CSRM617 effectively removes this suppression.[1] Furthermore, OC2 can repress the expression of both AR and the pioneer factor FOXA1.[1][10] Therefore, CSRM617's inhibition of OC2 can modulate AR and FOXA1 levels.[1] Downstream, this leads to the induction of apoptosis, evidenced by increased levels of cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase), key markers of programmed cell death.[2][3][5][8] A notable biomarker for CSRM617 activity is the downregulation of PEG10, a gene associated with neuroendocrine differentiation that is directly regulated by OC2.[4][8][10][11]

Data Presentation

In Vitro Activity of CSRM617 Hydrochloride

| Assay Type | Cell Lines | Concentration Range | Incubation Time | Effect | Reference |

| Cell Growth Inhibition | PC-3, 22RV1, LNCaP, C4-2 | 0.01 - 100 µM | 48 hours | Inhibition of cell proliferation; IC50 is dependent on ONECUT2 expression levels. | [2][5] |

| Apoptosis Induction | 22RV1 | 10 - 20 µM | 48 hours | Concentration-dependent increase in apoptosis. | [2][5] |

| Apoptosis Induction | 22RV1 | 20 µM | 72 hours | Significant induction of apoptosis, confirmed by the appearance of cleaved Caspase-3 and PARP. | [2][4][5] |

| Gene Expression (PEG10 mRNA) | 22Rv1 | Not specified | 4 - 16 hours | Time-dependent decrease in PEG10 mRNA expression. | [4] |

Binding Affinity

| Parameter | Value | Method |

| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) |

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway of CSRM617 hydrochloride in prostate cancer cells.

Caption: General experimental workflow for in vitro evaluation of CSRM617.

Experimental Protocols

Preparation of CSRM617 Hydrochloride Stock Solution

-

Reagent : CSRM617 hydrochloride powder.[2]

-

Solvent : Dimethyl sulfoxide (DMSO).[2]

-

Procedure :

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of CSRM617 hydrochloride powder in sterile DMSO. For example, for 1 mg of CSRM617 hydrochloride (Molecular Weight: 455.99 g/mol ), add 219.3 µL of DMSO.[2]

-

Vortex thoroughly until the powder is completely dissolved.[2]

-

Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles.[2]

-

-

Storage :

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][5][9]

-

Note : For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.[2]

-

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol is designed to assess the cytotoxic effects of CSRM617 on prostate cancer cell lines.[9][12][13]

-

Cell Seeding :

-

Compound Treatment :

-

Prepare serial dilutions of CSRM617 hydrochloride in culture medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 100 µM.[2][9]

-

Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a no-treatment control.[2]

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.[2][9]

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[1][2]

-

-

Viability Measurement :

-

Follow the manufacturer's instructions for the chosen viability reagent (e.g., MTS or MTT).[1]

-

For an MTT assay, typically add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of a solubilization solution (e.g., DMSO) and incubate until the formazan crystals are dissolved.[2][12]

-

Measure the absorbance or luminescence using a microplate reader.[1]

-

-

Data Analysis :